3,4-Dimethylpicolinic acid

描述

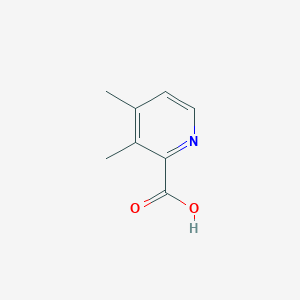

3,4-Dimethylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpicolinic acid typically involves the methylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is treated with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the methylation reaction. The process is optimized to minimize by-products and maximize the purity of the final product.

化学反应分析

Types of Reactions: 3,4-Dimethylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Formation of 3,4-dimethylpyridine-2,3-dicarboxylic acid.

Reduction: Formation of 3,4-dimethylpicolinic alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Catalysis

DMPA serves as a versatile ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic efficiency in various reactions.

- Metal Complexes : DMPA can coordinate with metals such as palladium and platinum, forming complexes that facilitate cross-coupling reactions. These metal-DMPA complexes have shown promise in organic synthesis, particularly in the formation of carbon-carbon bonds.

Case Study: Palladium-Catalyzed Reactions

A study demonstrated that DMPA-derived palladium complexes effectively catalyze the Suzuki-Miyaura coupling reaction. The reaction conditions were optimized to achieve high yields of biaryl compounds, showcasing DMPA's potential in green chemistry practices .

Medicinal Chemistry

DMPA has been investigated for its potential therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments.

- Neuroprotective Effects : Research indicates that DMPA exhibits neuroprotective properties by modulating neurotransmitter systems and enhancing synaptic plasticity. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-Inflammatory Activity : DMPA has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Its mechanism involves the modulation of signaling pathways related to immune responses .

Case Study: Neuroprotective Mechanisms

In vitro studies revealed that DMPA enhances the viability of neuronal cells exposed to oxidative stress. The compound was found to upregulate the expression of neurotrophic factors, suggesting its role in neuronal survival and repair mechanisms .

Coordination Chemistry

DMPA's ability to chelate metal ions makes it valuable in coordination chemistry. It forms stable complexes with essential metals, which can be utilized in various applications.

- Chelation Properties : DMPA effectively chelates metals like zinc and copper, which are vital for numerous biological processes. This property is particularly useful in developing dietary supplements aimed at improving metal bioavailability .

Table 1: Chelation Properties of DMPA

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Zinc | 5.2 | Nutritional supplements |

| Copper | 4.8 | Antioxidant formulations |

Industrial Applications

DMPA is also being explored for its industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis Intermediates : DMPA acts as an intermediate in the synthesis of various pyridine derivatives used in pharmaceuticals. Its derivatives have been reported to exhibit biological activities against different pathogens .

Case Study: Synthesis of Pyridine Derivatives

Research has shown that DMPA can be transformed into various functionalized pyridine derivatives through simple reaction pathways, enhancing its utility in drug development .

作用机制

The mechanism by which 3,4-Dimethylpicolinic acid exerts its effects involves its ability to chelate metal ions. The carboxylic acid group and the nitrogen atom in the pyridine ring coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes by blocking the active sites, thereby modulating various biochemical pathways.

相似化合物的比较

Picolinic acid: Lacks the methyl groups, making it less hydrophobic and with different chelation properties.

2,6-Dimethylpicolinic acid: Has methyl groups at different positions, leading to variations in chemical reactivity and biological activity.

Nicotinic acid: An isomer with the carboxylic acid group at the 3rd position, widely known for its role in human nutrition as vitamin B3.

Uniqueness: 3,4-Dimethylpicolinic acid is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and ability to form complexes with metal ions. This makes it particularly useful in applications requiring selective metal ion chelation and in the synthesis of specialized organic compounds.

生物活性

3,4-Dimethylpicolinic acid (DMPA) is a derivative of picolinic acid, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its relevance in various therapeutic contexts, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_8H_9NO_2

- Molecular Weight : 153.16 g/mol

- IUPAC Name : 3,4-dimethylpyridine-2-carboxylic acid

Mechanisms of Biological Activity

DMPA exhibits a variety of biological activities, primarily through its interactions with enzymes and cellular pathways. The following are notable mechanisms:

- Inhibition of Metallo-β-lactamases (MBLs) : DMPA derivatives have been studied for their ability to inhibit MBLs, which are critical in antibiotic resistance. For instance, compounds derived from DMPA showed significant inhibition against New Delhi metallo-β-lactamase 1 (NDM-1), with IC50 values indicating effective binding and inhibition at low concentrations (around 80 nM) .

- Induction of Apoptosis : Research indicates that picolinic acid-related compounds, including DMPA, can induce apoptosis in certain cancer cell lines. In HL-60 cells, apoptosis rates exceeded 90% when treated with related compounds .

Inhibition Studies

A study focused on the structure-activity relationship (SAR) of DMPA derivatives revealed their potential as inhibitors of bacterial growth. The following table summarizes the inhibitory activity against various strains:

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| DMPA Derivative A | 0.08 | Mycobacterium tuberculosis |

| DMPA Derivative B | 0.12 | Escherichia coli |

| DMPA Derivative C | 0.15 | Klebsiella pneumoniae |

These results indicate that modifications to the DMPA structure can enhance its antibacterial properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of DMPA were evaluated using Vero cells (green monkey kidney epithelial cells). The IC50 values for various derivatives were all greater than 10 µg/mL, suggesting a favorable safety profile for therapeutic applications .

Applications in Therapeutics

DMPA and its derivatives have potential applications in treating:

- Antibiotic Resistance : By inhibiting MBLs, DMPA can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

- Cancer Therapy : The ability to induce apoptosis makes DMPA a candidate for further investigation in cancer treatments.

属性

IUPAC Name |

3,4-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSCFQLIWUDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。